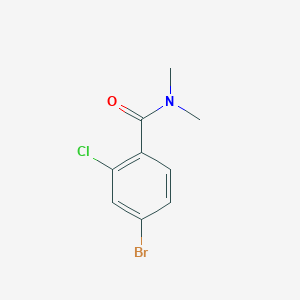

4-Bromo-2-chloro-N,N-dimethylbenzamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-bromo-2-chloro-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c1-12(2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQMINPBVRQTMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675359 | |

| Record name | 4-Bromo-2-chloro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893420-19-4 | |

| Record name | 4-Bromo-2-chloro-N,N-dimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=893420-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chloro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-2-chloro-N,N-dimethylbenzamide CAS number 893420-19-4

An In-depth Technical Guide to 4-Bromo-2-chloro-N,N-dimethylbenzamide (CAS 893420-19-4)

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of substituted benzamides. We will explore the essential chemical properties, a robust synthetic pathway, and the analytical characterization of this compound, a key chemical intermediate. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Core Molecular Characteristics

This compound is a disubstituted aromatic amide. The presence of orthogonal halogen atoms (bromine and chlorine) and a tertiary amide functional group makes it a versatile building block in medicinal chemistry and materials science. The bromine atom, in particular, serves as a reactive handle for further molecular elaboration through various palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

While extensive experimental data for this specific compound is not widely published, we can infer its properties from its structure and data from closely related analogues.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 893420-19-4 | [1] |

| Molecular Formula | C₉H₉BrClNO | [1] |

| Molecular Weight | 262.53 g/mol | [1] |

| IUPAC Name | This compound | |

| Physical Form | Predicted to be a solid at room temperature | [2] |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF). | |

| Melting Point | Data not available. For comparison, the analogue 4-bromo-N,N-dimethylbenzamide has a melting point of 85.9 °C. |

Strategic Synthesis Pathway

The most reliable and common method for synthesizing tertiary amides such as this compound is a two-step process starting from the corresponding carboxylic acid. This approach ensures high reactivity and facilitates purification.

-

Acyl Chloride Formation : Conversion of 4-Bromo-2-chlorobenzoic acid to the highly reactive 4-bromo-2-chlorobenzoyl chloride.

-

Amidation : Nucleophilic substitution of the chloride in the acyl chloride with dimethylamine.

Sources

physicochemical properties of 4-Bromo-2-chloro-N,N-dimethylbenzamide

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-chloro-N,N-dimethylbenzamide

Abstract

This technical guide provides a comprehensive analysis of the core , a substituted benzamide of interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of data points to offer an in-depth perspective on the experimental causality and the strategic importance of these properties in the context of research and drug development. We will explore the compound's structural and electronic characteristics, detail the self-validating experimental protocols for their determination, and provide insights into how these properties influence molecular behavior and potential applications. This guide is designed for researchers, scientists, and drug development professionals who require a robust understanding of this chemical entity.

Introduction to this compound

This compound (CAS No. 893420-19-4) is a halogenated aromatic amide.[1][2][3] Its structure, featuring a benzene ring substituted with bromo and chloro groups, an N,N-dimethylamido moiety, is a key scaffold in modern chemistry. The interplay of these functional groups—the electron-withdrawing halogens, the activating dimethylamido group, and the rotatable amide bond—imparts a unique set of electronic and steric properties. Understanding these physicochemical characteristics is not merely an academic exercise; it is fundamental to predicting the molecule's reactivity, solubility, metabolic stability, and potential as a building block for more complex molecules, such as active pharmaceutical ingredients (APIs). The control and measurement of physicochemical properties are directly linked to the concept of "compound quality" in medicinal chemistry, influencing critical ADMET (Absorption, Distribution, Metabolism, Elimination, and Toxicology) parameters.[4]

Core Physicochemical & Structural Properties

The foundational properties of a molecule dictate its behavior in both chemical and biological systems. For this compound, these properties provide the initial dataset for any research endeavor.

| Property | Value | Source |

| CAS Number | 893420-19-4 | [1][2][5] |

| Molecular Formula | C₉H₉BrClNO | [1][2][3] |

| Molecular Weight | 262.53 g/mol | [1][3] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CN(C)C(=O)C1=CC=C(Br)C=C1Cl | [2] |

| InChI Key | HSQMINPBVRQTMK-UHFFFAOYSA-N | [2] |

| Physical Form | Solid (predicted) | Inferred from related structures |

Experimental Determination of Key Physicochemical Properties

A core tenet of scientific integrity is the empirical validation of a compound's properties. The protocols described below are designed to be self-validating systems, ensuring the data generated is both accurate and reliable. The importance of using high-throughput experimental methods to fill data gaps for the vast number of chemicals in use is a significant focus in modern chemical safety and risk assessment.[6][7]

Synthesis and Purity Assessment

Before any property can be measured, the compound must be synthesized and rigorously purified. A plausible and common method for synthesizing N,N-disubstituted benzamides is the reaction of the corresponding benzoyl chloride with a secondary amine.

Protocol 1: Synthesis via Acyl Chloride Amination

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-bromo-2-chlorobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Amine Addition: Cool the solution to 0 °C using an ice bath. Add dimethylamine (typically a 2M solution in THF, 1.2 eq) dropwise over 15 minutes. The inclusion of a non-nucleophilic base like triethylamine (1.5 eq) is crucial to scavenge the HCl byproduct, driving the reaction to completion.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzoyl chloride is consumed.

-

Workup & Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified via column chromatography on silica gel to yield the final, pure compound.[8]

Causality: The choice of an anhydrous aprotic solvent prevents hydrolysis of the highly reactive acyl chloride. The low-temperature addition of the amine controls the exothermicity of the reaction. The basic workup removes the HCl scavenger and any remaining acidic impurities.

Purity Validation: The purity of the synthesized this compound must be ≥95% before proceeding. This is confirmed using High-Performance Liquid Chromatography (HPLC) with UV detection and by analyzing the compound's ¹H NMR spectrum for the absence of impurity signals.

Melting Point Determination

The melting point is a fundamental indicator of purity. For a pure crystalline solid, the melting range is sharp (typically < 2 °C).

Protocol 2: Capillary Melting Point (USP/Ph. Eur. Method)

-

Sample Preparation: Finely powder a small amount of the dry, purified solid.

-

Capillary Loading: Pack the powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in a calibrated melting point apparatus. Heat at a ramp rate of 10-20 °C/min for an initial rapid scan.

-

Refined Measurement: Repeat with a fresh sample, heating rapidly to ~15 °C below the approximate melting point found, then reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the last crystal melts. This range is the melting point.

Aqueous Solubility

Solubility is a critical parameter in drug development, directly impacting bioavailability.[9] The shake-flask method is the gold-standard for its determination.

Protocol 3: Shake-Flask Method for Thermodynamic Solubility

-

System Preparation: Add an excess amount of the solid compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This duration is essential to ensure a true thermodynamic equilibrium is reached between the solid and dissolved states.

-

Phase Separation: After equilibration, allow the vial to stand, or centrifuge it, to separate the undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS/MS method.

Causality: Using an excess of solid ensures that a saturated solution is formed. A prolonged equilibration time is necessary to overcome kinetic barriers to dissolution, providing the true thermodynamic solubility, which is a more reliable predictor of in vivo behavior than kinetically-derived values.

Lipophilicity (LogP / LogD)

Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a key determinant of its ability to cross biological membranes. It is expressed as LogP (for neutral species) or LogD (at a specific pH).

Protocol 4: Shake-Flask Method for LogD₇.₄ Determination

-

Phase Preparation: Prepare a biphasic system of n-octanol and phosphate buffer (pH 7.4). Pre-saturate each phase with the other by mixing them vigorously and then allowing them to separate.

-

Compound Addition: Dissolve a known amount of the compound in the aqueous phase to a concentration well below its solubility limit.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol. Seal the container and shake vigorously for 1-3 hours to facilitate partitioning.

-

Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the aqueous and the n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Structural Elucidation & Spectroscopic Properties

While bulk properties are crucial, confirming the molecular structure is paramount. No spectral data is publicly available for this compound, but the following describes the expected results from standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons and the two methyl groups of the N,N-dimethylamide. The aromatic region will display complex splitting patterns due to the chloro and bromo substituents. The two methyl groups may appear as a single peak at room temperature due to free rotation around the C-N amide bond, but could broaden or resolve into two separate signals at lower temperatures.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show distinct signals for each of the nine carbon atoms. The carbonyl carbon of the amide will appear significantly downfield (~165-175 ppm). The aromatic carbons will have chemical shifts influenced by the attached halogens.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band for the tertiary amide, typically appearing around 1630-1680 cm⁻¹. C-H stretches for the aromatic ring and methyl groups, as well as C-N and C-halogen stretches, will also be present.

-

MS (Mass Spectrometry): Electron Ionization (EI) mass spectrometry will show the molecular ion (M⁺). A key feature will be the characteristic isotopic pattern of the bromine (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio), resulting in a distinctive M, M+2, M+4, etc., cluster of peaks that definitively confirms the presence and number of these halogens.

Visualizations: Workflows and Synthesis

Visualizing complex processes is key to understanding them. The following diagrams, rendered in DOT language, illustrate the experimental workflow and a plausible synthetic route.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Plausible synthesis route for this compound.

Conclusion

This compound is a molecule whose utility is defined by its physicochemical properties. This guide has established its core structural identity and, more importantly, has laid out the rigorous, self-validating experimental framework required to determine its key characteristics: purity, melting point, aqueous solubility, and lipophilicity. By explaining the causality behind each experimental choice, from synthesis to characterization, we provide researchers with not just data, but with a strategic understanding. This knowledge is indispensable for leveraging this compound as a reliable building block in drug discovery and materials science, enabling the rational design of future molecules with optimized properties for their intended application.

References

-

ChemWhat. This compound CAS#: 893420-19-4. Available at: [Link]

-

PubChem. 4-bromo-2-chloro-6-fluoro-N,N-dimethylbenzamide | C9H8BrClFNO. Available at: [Link]

-

Mansouri, K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Institutes of Health (NIH). Available at: [Link]

-

Boroncore. This compound | 893420-19-4. Available at: [Link]

-

Le, A. N., et al. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. National Institutes of Health (NIH). Available at: [Link]

-

ResearchGate. Rapid experimental measurements of physicochemical properties to inform models and testing | Request PDF. Available at: [Link]

-

PubChem. 4-bromo-N,N-dimethylbenzamide | C9H10BrNO. Available at: [Link]

-

Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. Available at: [Link]

-

Pion Inc. (2023). Webinar: The importance of physicochemical properties for the bioavailability of pharma compounds. YouTube. Available at: [Link]

-

PrepChem.com. Synthesis of 4-bromo-N-tert-butyl-benzamide. Available at: [Link]

-

Chemchart. 4-bromo-N,N-dimethylbenzamide (18469-37-9). Available at: [Link]

-

NIST WebBook. N-(4-Bromo-phenyl)-2-chloro-benzamide. Available at: [Link]

- Google Patents. CN101585781A - Preparing method of N, N-dimethylbenzamide.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Page loading... [wap.guidechem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. 893420-19-4 | this compound | Boroncore [boroncore.com]

- 6. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. youtube.com [youtube.com]

An In-Depth Technical Guide to 4-Bromo-2-chloro-N,N-dimethylbenzamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, halogenated aromatic compounds serve as pivotal building blocks for the construction of complex molecular architectures. Among these, 4-Bromo-2-chloro-N,N-dimethylbenzamide has emerged as a versatile intermediate of significant interest. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a sterically influential chlorine atom, and a dimethylamide moiety, offers a rich platform for molecular diversification. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on empowering researchers in their drug discovery and development endeavors.

Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in research and development. The key molecular identifiers and computed properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H9BrClNO | [1][2] |

| Molecular Weight | 262.53 g/mol | [2] |

| CAS Number | 893420-19-4 | [1][2][3][4][5] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | CN(C)C(=O)C1=CC=C(C=C1Cl)Br | [4] |

| InChI Key | HSQMINPBVRQTMK-UHFFFAOYSA-N | [4] |

| Appearance | Expected to be a solid at room temperature | |

| Purity | Typically >97% for commercial grades |

Synthesis of this compound

The synthesis of this compound is most logically achieved through the amidation of 4-bromo-2-chlorobenzoic acid. This transformation can be accomplished via a two-step process involving the activation of the carboxylic acid to an acyl chloride, followed by reaction with dimethylamine. This method is often high-yielding and allows for straightforward purification.

Experimental Protocol: Two-Step Synthesis from 4-Bromo-2-chlorobenzoic acid

This protocol is based on well-established amidation procedures in organic chemistry.

Step 1: Synthesis of 4-Bromo-2-chlorobenzoyl chloride

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet, suspend 4-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid).

-

Addition of Reagent: Add oxalyl chloride (1.5 eq) dropwise to the stirred suspension at room temperature. A catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops) is then carefully added.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and CO). The reaction is typically complete within 2-3 hours.

-

Work-up: Once the reaction is complete, the solvent and excess oxalyl chloride are carefully removed under reduced pressure using a rotary evaporator. The resulting crude 4-bromo-2-chlorobenzoyl chloride is a yellow to brown oil or solid and is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: In a separate flask, dissolve the crude 4-bromo-2-chlorobenzoyl chloride from Step 1 in anhydrous DCM (10 mL/g of starting acid). Cool the solution to 0 °C in an ice bath.

-

Addition of Amine: To the cooled solution, add a solution of dimethylamine (2.5 eq, typically as a 2M solution in THF or as a gas bubbled through the solution) and a non-nucleophilic base such as triethylamine (2.5 eq) dropwise. The temperature should be maintained below 10 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the addition of water. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM (2 x 20 mL). The combined organic layers are washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[6]

Caption: A logical workflow for the two-step synthesis of this compound.

Spectroscopic Characterization

For unambiguous identification and purity assessment, a combination of spectroscopic techniques is essential. While a dedicated experimental spectrum for this specific molecule is not publicly available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.[7][8][9]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. The aromatic region will likely display a complex splitting pattern due to the chloro and bromo substituents. The two N-methyl groups may appear as two singlets at room temperature due to restricted rotation around the amide C-N bond, or as a single broad singlet at higher temperatures.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around 165-170 ppm), the aromatic carbons (in the 120-140 ppm region), and the N-methyl carbons (typically in the 35-40 ppm range).

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band corresponding to the C=O stretch of the tertiary amide group, typically in the range of 1630-1680 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) and characteristic isotopic patterns for bromine (M+ and M+2 in approximately a 1:1 ratio) and chlorine (M+ and M+2 in approximately a 3:1 ratio), which will be a key indicator of the compound's identity.

Applications in Drug Discovery and Development

Halogenated benzamides are crucial scaffolds in medicinal chemistry.[10] The presence of both a bromine and a chlorine atom on the aromatic ring of this compound provides multiple avenues for further chemical modification, making it a valuable intermediate in the synthesis of novel therapeutic agents.

The bromine atom at the 4-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[11] This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

Furthermore, substituted benzamides are known to exhibit a wide range of biological activities, and this compound can serve as a starting point for the development of new drugs targeting various diseases. For example, related bromo- and chloro-substituted aromatic compounds are key intermediates in the synthesis of drugs for oncology and other therapeutic areas.[12][13]

Caption: Potential synthetic applications of this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. General handling guidelines include:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its well-defined structure and multiple points for chemical modification provide chemists with a powerful tool for the creation of novel and complex molecules. This guide has provided a foundational understanding of its synthesis, properties, and potential applications, with the aim of facilitating its effective use in the scientific community.

References

-

Appchem. N,N-Dimethyl 4-bromo-2-chlorobenzamide.

-

Fluorochem. This compound.

-

ChemWhat. This compound CAS#: 893420-19-4.

-

Guidechem. This compound 893420-19-4 wiki.

-

BLDpharm. 893420-19-4|this compound.

-

Benchchem. 4-Bromo-N-chlorobenzamide synthesis from 4-bromobenzoic acid.

-

ChemicalBook. 4-Bromo-2-chlorobenzoic acid synthesis.

-

ResearchGate. Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11).

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-2-fluoro-N-methylbenzamide: A Key Pharmaceutical Intermediate for Advanced Drug Synthesis.

-

Benchchem. In-Depth Technical Guide: Spectroscopic and Synthetic Insights into 4-Bromo-N-chlorobenzamide.

-

The Royal Society of Chemistry. List of Contents.

-

The Royal Society of Chemistry. Supporting Information.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-2-Chlorobenzoic Acid in Modern Chemical Synthesis.

-

PubChem. 4-bromo-2-chloro-6-fluoro-N,N-dimethylbenzamide.

-

The Royal Society of Chemistry. Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.

-

NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Your Synthesis: Using 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Effectively.

-

PubChem. 4-chloro-N,N-diethylbenzamide.

-

PubChem. N,N-Dimethylbenzamide.

-

Sigma-Aldrich. 4-Bromo-2-chlorobenzoic acid 97.

-

PubChem. 4-bromo-N,N-dimethylbenzamide.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

-

YouTube. recrystallization & purification of N-bromosuccinimide.

-

ResearchGate. Crystal structure of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide, C15H10BrCl2NO2.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. Page loading... [wap.guidechem.com]

- 3. appchemical.com [appchemical.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 893420-19-4|this compound|BLD Pharm [bldpharm.com]

- 6. youtube.com [youtube.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

solubility of 4-Bromo-2-chloro-N,N-dimethylbenzamide in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-2-chloro-N,N-dimethylbenzamide in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative public data, this document focuses on the theoretical principles governing solubility, detailed experimental protocols for its determination, and a framework for data presentation. This guide is intended to empower researchers, scientists, and drug development professionals to generate and interpret solubility data for this compound in their own laboratory settings.

Introduction

This compound is a substituted aromatic amide that serves as a key intermediate in the synthesis of various organic molecules, potentially including active pharmaceutical ingredients.[1] Its physicochemical properties, particularly its solubility in organic solvents, are critical for process development, purification, formulation, and scale-up. A thorough understanding of its solubility behavior is essential for optimizing reaction conditions, designing efficient crystallization processes, and developing stable formulations.

This guide outlines the theoretical framework for the solubility of this compound, provides detailed experimental methodologies for its quantitative determination, and presents a standardized format for data presentation.

Physicochemical Profile of this compound

A foundational understanding of the molecule's properties is crucial for predicting its solubility.

| Property | Value | Source |

| CAS Number | 893420-19-4 | [1][2] |

| Molecular Formula | C₉H₉BrClNO | [1][2] |

| Molecular Weight | 262.53 g/mol | [1][2] |

| Structure | ||

The structure reveals a substituted benzene ring with a bromine atom, a chlorine atom, and an N,N-dimethylbenzamide group. The amide group introduces polarity and the capacity for hydrogen bonding (as an acceptor), while the halogenated phenyl ring contributes to its lipophilicity. The overall polarity is moderate, suggesting that its solubility will be highly dependent on the chosen solvent.

Theoretical Framework of Solubility

The solubility of a solid crystalline compound like this compound in a liquid solvent is governed by the principle of "like dissolves like".[3] This is a reflection of the intermolecular forces between the solute and the solvent molecules. The overall solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

-

Polar Solvents: These solvents have large dipole moments and are capable of forming strong intermolecular interactions.

-

Polar Protic Solvents (e.g., alcohols, water): These solvents can act as both hydrogen bond donors and acceptors. Due to the amide group, this compound is expected to exhibit some solubility in polar protic solvents.[4]

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, acetonitrile): These solvents have dipole moments but do not have acidic protons. They can act as hydrogen bond acceptors. Good solubility is anticipated in these solvents as they can solvate the polar amide group.[5]

-

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. The solubility of this compound is expected to be limited in nonpolar solvents due to its polar amide functionality.[3]

Experimental Determination of Solubility

Given the absence of published quantitative data, a systematic experimental approach is necessary.

Qualitative Solubility Assessment

A preliminary assessment can efficiently screen a range of solvents to identify promising candidates for quantitative analysis.

Protocol:

-

Add approximately 10-20 mg of this compound to a small test tube.

-

Add the selected solvent dropwise (e.g., 0.5 mL increments) while vortexing or shaking vigorously after each addition.

-

Observe the mixture for complete dissolution.

-

Categorize the solubility as:

-

Freely Soluble: Dissolves quickly in a small amount of solvent.

-

Soluble: Dissolves completely upon shaking.

-

Sparingly Soluble: A portion of the solid dissolves.

-

Insoluble: No apparent dissolution.

-

Quantitative Solubility Measurement: The Isothermal Shake-Flask Method

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound at a specific temperature.[6]

Protocol:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Centrifugation can be used to expedite this process.

-

Sampling: Carefully withdraw a known volume of the clear supernatant. To avoid aspirating solid particles, the use of a syringe filter is highly recommended.

-

Quantification:

-

Gravimetric Method: Accurately weigh the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound. Weigh the remaining solid residue. The solubility can then be calculated.

-

Chromatographic Method (e.g., HPLC): Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze the filtered supernatant by HPLC and determine the concentration of the solute by comparing its peak area to the calibration curve.

-

Caption: Isothermal Shake-Flask Method Workflow

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Solubility of this compound in Selected Organic Solvents at 25°C

| Solvent | Solvent Polarity | Solubility (g/L) | Solubility (mol/L) | Method |

| Example: Acetone | Polar Aprotic | HPLC | ||

| Example: Ethanol | Polar Protic | Gravimetric | ||

| Example: Toluene | Nonpolar | HPLC | ||

| Example: Hexane | Nonpolar | Gravimetric | ||

| Example: Dichloromethane | Polar Aprotic | HPLC | ||

| Example: Ethyl Acetate | Polar Aprotic | Gravimetric |

Interpretation: The collected data will provide valuable insights into the optimal solvents for various applications. For instance, high solubility in a particular solvent might indicate its suitability for a reaction medium, while moderate solubility in another might be ideal for crystallization.

Conclusion

While specific public data on the solubility of this compound is scarce, a systematic approach combining theoretical principles and established experimental protocols can effectively address this knowledge gap. This guide provides the necessary framework for researchers to confidently determine and apply the solubility data of this compound in their work, ultimately leading to more efficient and robust chemical processes.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- How to determine the solubility of a substance in an organic solvent? (2024, May 28).

- This compound 893420-19-4 wiki. Guidechem.

- Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Technology, Iraq.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Central Florida.

- 4-bromo-2-chloro-6-fluoro-N,N-dimethylbenzamide. PubChem.

- This compound CAS#: 893420-19-4.

- 4-bromo-N,N-dimethylbenzamide. PubChem.

- 4-chloro-N,N-dimethylbenzamide synthesis. ChemicalBook.

- 4-Bromo-N,N-dimethylbenzamide AldrichCPR. Sigma-Aldrich.

- GHS 11 (Rev.11) SDS Word 下载CAS: 871269-04-4 Name: -. XiXisys.

Sources

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-chloro-N,N-dimethylbenzamide

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The information contained herein is synthesized from available data on structurally similar compounds and established principles of chemical safety. A complete, officially verified Safety Data Sheet (SDS) for 4-Bromo-2-chloro-N,N-dimethylbenzamide (CAS No. 893420-19-4) is not publicly available at the time of writing. Therefore, the hazard profile and handling recommendations presented are predictive and should be used as part of a comprehensive risk assessment conducted by the end-user.

Introduction: Navigating Safety for Novel Chemical Entities

In the fast-paced landscape of drug discovery and chemical research, scientists frequently work with novel or poorly characterized compounds. This compound is one such molecule—a substituted benzamide with potential applications as a building block in medicinal chemistry. The absence of a comprehensive SDS necessitates a proactive and informed approach to safety.

This guide provides a framework for handling this compound, grounded in the principles of chemical analogy and risk mitigation. By examining the known hazards of its structural components—specifically 4-bromo-N,N-dimethylbenzamide and various chloro-substituted benzamides—we can construct a reliable, albeit predictive, safety profile. This methodology empowers researchers to manage risks effectively, ensuring both personal safety and the integrity of their work.

Section 1: Compound Identification and Physical Properties

Before handling any chemical, it is crucial to confirm its identity and known physical characteristics.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 893420-19-4 | [ChemWhat] |

| Molecular Formula | C₉H₉BrClNO | [Guidechem] |

| Molecular Weight | 262.53 g/mol | [Guidechem] |

| Physical Form | Solid (Predicted) | - |

Section 2: Predicted Hazard Identification and GHS Classification

The hazard profile for this compound is inferred from its closest structural analogues, primarily 4-Bromo-N,N-dimethylbenzamide (CAS 18469-37-9) and the parent compound N,N-dimethylbenzamide (CAS 611-74-5). Both of these compounds exhibit a consistent set of hazards.[1][2] The addition of a chloro- group is not expected to significantly diminish these hazards.

Based on this analysis, the following GHS classification is predicted. This represents a conservative and scientifically justified estimation of the compound's potential hazards.

| Hazard Class | Hazard Category | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation |

Signal Word: Warning

Predicted Hazard Pictograms:

Precautionary Statements (P-Codes): A comprehensive set of precautionary statements is recommended, derived from the known hazards of its analogues.[1][2]

-

Prevention: P261, P264, P270, P271, P280

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362+P364

-

Storage: P403+P233, P405

-

Disposal: P501

Section 3: First-Aid and Emergency Procedures

In the event of exposure, immediate and appropriate action is critical. The following measures are recommended based on the predicted hazard profile.

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[3] If respiratory irritation occurs or if the person feels unwell, seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.

-

Ingestion: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[4] Do not induce vomiting.

Section 4: Safe Handling, Storage, and Exposure Control

Adherence to rigorous laboratory safety protocols is the cornerstone of managing risk when working with compounds that have incomplete safety data.

Engineering Controls

-

Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

-

Safety Stations: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile) that are appropriate for handling halogenated organic compounds. Inspect gloves for tears or holes before each use.

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider additional protective clothing.

-

Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator with an appropriate particulate filter (e.g., N95).

Storage and Handling Protocols

-

Storage: Store the compound in a tightly sealed, properly labeled container. Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Handling:

-

Avoid the formation of dust and aerosols.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound, even if gloves were worn.

-

Prepare a designated area for handling this compound and decontaminate the area after work is complete.

-

Section 5: Experimental Workflow and Safety Logic

The following diagrams illustrate the necessary decision-making and practical workflows for safely handling a compound with a predicted hazard profile.

Caption: Step-by-step protocol for handling the solid compound.

Conclusion

While this compound lacks a comprehensive public safety profile, a robust safety strategy can be effectively implemented by leveraging data from its close chemical relatives. The evidence strongly suggests that this compound should be handled as a substance that is harmful if swallowed and causes skin, eye, and respiratory irritation. By adopting the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can work with this and other novel compounds with confidence and a high degree of safety. Always remember that a proactive and informed approach to chemical safety is paramount in the research and development environment.

References

-

ChemWhat. this compound CAS#: 893420-19-4. Available at: [Link]

-

PubChem. N,N-Dimethylbenzamide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 4-Chloro-N,N-dimethylbenzamide. National Center for Biotechnology Information. Available at: [Link]

Sources

A Comprehensive Technical Guide to 4-Bromo-2-chloro-N,N-dimethylbenzamide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-N,N-dimethylbenzamide, a halogenated aromatic amide, is a versatile building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a sterically influential chlorine atom, and a dimethylamide moiety, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth overview of its chemical properties, a reliable synthesis protocol, safety and handling information, and its current and potential applications in scientific research and drug development.

Chemical Properties and Commercial Availability

This compound is a solid at room temperature and is commercially available from several fine chemical suppliers.[1][2] Researchers can procure this compound in various quantities, typically with purities of 97% or higher.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 893420-19-4 |

| Molecular Formula | C₉H₉BrClNO |

| Molecular Weight | 262.53 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CN(C)C(=O)C1=CC=C(Br)C=C1Cl |

| InChI Key | HSQMINPBVRQTMK-UHFFFAOYSA-N |

Synthesis of this compound

The most direct and common synthetic route to this compound involves a two-step process starting from 4-bromo-2-chlorobenzoic acid. The first step is the conversion of the carboxylic acid to the more reactive acyl chloride, followed by amidation with dimethylamine.

Step 1: Synthesis of 4-Bromo-2-chlorobenzoyl chloride

The initial step involves the activation of 4-bromo-2-chlorobenzoic acid to its corresponding acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent, often with a catalytic amount of N,N-dimethylformamide (DMF).

Caption: General scheme for the synthesis of 4-bromo-2-chlorobenzoyl chloride.

Step 2: Synthesis of this compound

The crude or purified 4-bromo-2-chlorobenzoyl chloride is then reacted with dimethylamine to form the final N,N-dimethylbenzamide product. This is a nucleophilic acyl substitution reaction. An excess of dimethylamine or the inclusion of a non-nucleophilic base is often used to neutralize the hydrochloric acid byproduct.

Caption: Final amidation step to produce this compound.

Detailed Experimental Protocol

Materials:

-

4-bromo-2-chlorobenzoic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous dichloromethane (DCM)

-

Dimethylamine (2.0 M solution in THF or as a gas)

-

Triethylamine or excess dimethylamine

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography (optional)

Procedure:

-

Acid Chloride Formation: To a solution of 4-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous DCM (approx. 0.5 M) under a nitrogen atmosphere, add a catalytic amount of DMF (1-2 drops). Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the reaction is complete as monitored by TLC.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess chlorinating agent. The resulting crude 4-bromo-2-chlorobenzoyl chloride is often used directly in the next step.

-

Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add a solution of dimethylamine in THF (2.5 eq) dropwise. If using dimethylamine gas, bubble it through the solution. Alternatively, use 1.2 equivalents of dimethylamine and 1.5 equivalents of triethylamine. Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the two N-methyl groups. The aromatic protons will appear as a complex multiplet due to the substitution pattern. The N-methyl protons will likely appear as two distinct singlets at room temperature due to restricted rotation around the amide C-N bond, or as a single broad singlet at higher temperatures.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons (with C-Br and C-Cl showing characteristic shifts), and the two N-methyl carbons.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Safety and Handling

Detailed toxicological data for this compound is not extensively documented. However, based on the safety information for structurally similar compounds, such as 4-bromo-N,N-dimethylbenzamide and other halogenated aromatics, the following precautions should be taken.[4][5][6][7]

GHS Hazard Statements (Predicted):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The presence of multiple functional groups allows for a variety of subsequent chemical transformations.

-

Cross-Coupling Reactions: The bromine atom at the 4-position is a key functional handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, as well as nitrogen and oxygen nucleophiles.

-

Scaffold for Bioactive Molecules: The benzamide core is a common scaffold in many biologically active compounds.[8] The specific substitution pattern of this molecule can be utilized to synthesize novel analogues of known drugs or to explore new chemical space for potential therapeutic agents. The chloro and bromo substituents can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

-

Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, it can be used in fragment-based drug discovery programs to identify initial hits that bind to biological targets.

While specific examples of marketed drugs derived directly from this compound are not prominent in the literature, its utility as a building block is evident from the numerous patents and research articles that describe the synthesis and application of substituted benzamides in various therapeutic areas.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly at the bromine-substituted position, allows for the systematic elaboration of its structure to access a diverse range of complex molecules. While detailed spectroscopic and safety data for this specific compound are not yet widely published, its properties can be reasonably inferred from related structures. Adherence to standard laboratory safety protocols is essential when handling this compound. For researchers and drug development professionals, this compound represents a valuable tool for the construction of novel chemical entities with potential therapeutic applications.

References

- Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.).

-

4-bromo-N,N-dimethylbenzamide | C9H10BrNO | CID 140389 - PubChem. (n.d.). Retrieved from [Link]

-

This compound CAS#: 893420-19-4; ChemWhat Code: 1280444. (n.d.). Retrieved from [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (2016, November 28). Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. rsc.org [rsc.org]

- 4. 4-bromo-N,N-dimethylbenzamide | C9H10BrNO | CID 140389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. biosynth.com [biosynth.com]

- 7. fishersci.com [fishersci.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

A Technical Guide to the Synthesis of 4-Bromo-2-chloro-N,N-dimethylbenzamide: Starting Materials and Strategic Pathways

Abstract: This in-depth technical guide provides a comprehensive overview of the synthetic pathways for producing 4-Bromo-2-chloro-N,N-dimethylbenzamide, a valuable substituted benzamide intermediate in the development of pharmaceuticals and agrochemicals. We will dissect the synthesis into its core transformations, focusing on the strategic preparation of the key intermediate, 4-Bromo-2-chlorobenzoic acid, from various commercially available starting materials. This document explores multiple synthetic routes, including the oxidation of a substituted toluene, electrophilic bromination, and the Sandmeyer reaction. Each pathway is analyzed for its chemical logic, scalability, and practical application in a research and development setting. Detailed, field-proven protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their synthetic campaigns.

Retrosynthetic Analysis: Deconstructing the Target Molecule

The synthesis of this compound is most logically approached through a retrosynthetic strategy. The final amide bond is reliably formed via nucleophilic acyl substitution. This disconnection reveals a key acyl chloride intermediate, which in turn is derived from its corresponding carboxylic acid. Therefore, the central challenge lies in the efficient and regioselective synthesis of the 4-bromo-2-chlorobenzoic acid core.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights three primary strategic pathways to the crucial carboxylic acid intermediate, each starting from a different class of precursor. We will explore the synthesis from the final step backwards, providing a logical flow from precursor to final product.

The Final Transformation: Amide Bond Formation

The conversion of an acyl chloride to an N,N-disubstituted amide is a robust and high-yielding reaction. It proceeds via a nucleophilic acyl substitution mechanism where dimethylamine attacks the electrophilic carbonyl carbon of the acyl chloride.[1][2]

Synthesis of this compound from Acyl Chloride

The reaction between 4-Bromo-2-chlorobenzoyl chloride and dimethylamine is rapid and efficient. An additional base, such as triethylamine or pyridine, is typically included to act as a scavenger for the hydrochloric acid (HCl) byproduct, preventing the protonation of the dimethylamine nucleophile and driving the reaction to completion.[3][4]

Caption: Experimental workflow for the synthesis of the target amide.

Experimental Protocol:

-

Dissolve 4-Bromo-2-chlorobenzoyl chloride (1.0 equiv.) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add dimethylamine (typically as a solution in THF or as a gas, 2.0-2.2 equiv.) dropwise to the stirred solution. Alternatively, use dimethylamine hydrochloride with 2.2 equivalents of a non-nucleophilic base like triethylamine.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, quench the reaction with water. Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or silica gel column chromatography if necessary.

Preparation of the Key Intermediate: 4-Bromo-2-chlorobenzoyl chloride

The acyl chloride is readily prepared from the corresponding carboxylic acid using standard chlorinating agents. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are most commonly employed.[5][6] The reaction with oxalyl chloride is often catalyzed by a few drops of N,N-dimethylformamide (DMF).

Experimental Protocol:

-

To a solution of 5-bromo-2-chlorobenzoic acid (1.0 equiv.) in dichloromethane, add a catalytic amount of DMF (e.g., 0.05 equiv.).[6]

-

Add oxalyl chloride (1.2-1.5 equiv.) dropwise at room temperature.[6] Gas evolution (CO₂, CO, HCl) will be observed.

-

Stir the reaction mixture at room temperature for 1-3 hours until gas evolution ceases.

-

Concentrate the reaction mixture under vacuum to remove the solvent and excess oxalyl chloride. The resulting crude 4-Bromo-2-chlorobenzoyl chloride is often an oily residue and can be used in the next step without further purification.[6][7]

Strategic Pathways to 4-Bromo-2-chlorobenzoic acid

The synthesis of the core carboxylic acid intermediate is the most critical part of the overall process. The choice of pathway depends on the availability of starting materials, cost, and scalability.

Pathway A: Oxidation of 4-Bromo-2-chlorotoluene

This is a direct and powerful method that leverages the stability of the benzene ring. Any alkyl group with at least one benzylic hydrogen can be vigorously oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[8][9]

-

Starting Material: 4-Bromo-2-chlorotoluene[10]

-

Core Reaction: Benzylic side-chain oxidation.

Causality: The reaction is initiated at the benzylic position, which is activated by the adjacent aromatic ring. The strong oxidizing agent cleaves the C-H bonds at this position and continues to oxidize the carbon until it becomes a carboxylic acid. The rest of the alkyl chain is cleaved off in the process.[9]

Experimental Protocol:

-

A mixture of 4-bromo-2-chlorotoluene (1.0 equiv.), potassium permanganate (KMnO₄, ~3.0 equiv.), and water is heated to reflux (approx. 100 °C) for several hours.[11]

-

The reaction progress can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate.

-

After cooling, the MnO₂ is filtered off.

-

The filtrate is acidified with a strong acid (e.g., HCl) to protonate the potassium 4-bromo-2-chlorobenzoate salt, precipitating the desired carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried.[12]

Pathway B: Electrophilic Bromination of 2-Chlorobenzoic Acid

This pathway builds the molecule by adding the bromine substituent to a pre-existing chloro-substituted benzoic acid ring. The success of this route hinges on controlling the regioselectivity of the electrophilic aromatic substitution.

-

Starting Material: 2-Chlorobenzoic acid

-

Core Reaction: Electrophilic Aromatic Bromination

Causality: The substituents on the ring direct the position of the incoming electrophile (Br⁺). The chlorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. The para-position relative to the chlorine is also the meta-position relative to the carboxylic acid, making position 4 (alternatively named position 5 depending on numbering convention) the most electronically favored site for substitution. A patented method utilizes N-Bromosuccinimide (NBS) in a strong acid system to achieve this transformation with high selectivity.[13]

Experimental Protocol (based on patent literature):

-

Dissolve 2-chlorobenzoic acid (1.0 equiv.) in concentrated sulfuric acid at a controlled temperature (e.g., 10-20 °C).[13]

-

Add N-bromosuccinimide (NBS, ~1.0-1.5 equiv.) portion-wise, maintaining the temperature.

-

The reaction is stirred for a specified time until TLC or HPLC analysis shows consumption of the starting material.

-

The reaction mixture is then carefully poured into an ice-water bath, causing the product to precipitate.

-

The solid 4-bromo-2-chlorobenzoic acid is collected by filtration, washed thoroughly with water to remove acid, and dried.[13]

Pathway C: Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for introducing a variety of substituents, including halides, onto an aromatic ring by displacing a diazonium salt.[14][15] This route offers flexibility but involves the generation of potentially unstable diazonium intermediates.

-

Starting Material: An appropriately substituted aromatic amine (e.g., 2-Amino-4-bromobenzoic acid or 4-Amino-2-chlorobenzoic acid).

-

Core Reaction: Diazotization followed by copper-catalyzed nucleophilic substitution.[16]

Causality: A primary aromatic amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt (-N₂⁺). This diazonium group is an excellent leaving group (as N₂ gas) and can be displaced by a nucleophile, such as Cl⁻ or Br⁻, in the presence of a copper(I) salt catalyst (CuCl or CuBr).[17]

General Protocol (Example: 2-Amino-4-bromobenzoic acid to 4-Bromo-2-chlorobenzoic acid):

-

Diazotization: Suspend 2-amino-4-bromobenzoic acid (1.0 equiv.) in an aqueous solution of HCl at 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.0-1.1 equiv.) in water, keeping the temperature below 5 °C. Stir for 20-30 minutes to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl, catalytic to stoichiometric amounts) in HCl.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, the mixture is typically warmed to room temperature or slightly heated to ensure the reaction goes to completion.

-

The product precipitates from the solution and is collected by filtration, washed, and purified.

Comparison of Synthetic Pathways

The optimal synthetic route depends on several factors, including cost, safety, and scale.

| Parameter | Pathway A (Oxidation) | Pathway B (Bromination) | Pathway C (Sandmeyer) |

| Starting Material | 4-Bromo-2-chlorotoluene | 2-Chlorobenzoic acid | Substituted Aromatic Amine |

| Key Reagents | KMnO₄ (strong oxidant) | NBS, H₂SO₄ (corrosive) | NaNO₂, CuCl, HCl |

| Number of Steps | 1 step to the acid | 1 step to the acid | 1 step to the acid (from amine) |

| Pros | - High atom economy- Often high yielding | - Readily available starting material- Good regiocontrol possible | - Highly versatile- Accesses substitution patterns unavailable by other means |

| Cons | - Harsh reaction conditions- Large amount of solid waste (MnO₂) | - Use of highly corrosive acids- Potential for side products | - Diazonium salts can be unstable- Requires careful temperature control |

| Scalability | Good, but waste management is a concern. | Excellent, commonly used in industry. | Good, but requires specialized equipment for safety at scale. |

Conclusion

The synthesis of this compound is a multi-step process for which several viable routes exist. The most straightforward and common laboratory-scale approach involves the two-step conversion from the key intermediate, 4-Bromo-2-chlorobenzoic acid. For the preparation of this acid, Pathway A (Oxidation) and Pathway B (Bromination) represent the most direct and reliable strategies. Pathway A is advantageous if the substituted toluene is readily available, while Pathway B offers excellent regiocontrol starting from a simple benzoic acid derivative. The Sandmeyer reaction, while powerful, introduces additional safety and control considerations. The final amidation step is a standard, high-efficiency transformation. The selection of a specific pathway should be guided by a thorough evaluation of starting material availability, cost, required scale, and the safety infrastructure of the laboratory.

References

- Vertex AI Search. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Retrieved January 19, 2026.

-

Khan Academy. (2010, October 21). Amide formation from acyl chloride. Glasp. Retrieved January 19, 2026, from [Link]

-

Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to synthesize each of the following amides. Retrieved January 19, 2026, from [Link]

-

Khan Academy. (n.d.). Amide formation from acyl chloride (video). Retrieved January 19, 2026, from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 19, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Electrophilic Aromatic Substitution: Multi-Step Synthesis. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Thieme. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Retrieved January 19, 2026, from [Link]

-

Reddit. (2023, December 31). amide synthesis. r/OrganicChemistry. Retrieved January 19, 2026, from [Link]

-

National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved January 19, 2026, from [Link]

-

Chemistry Workshop JR. (n.d.). Named Reactions Of Haloalkanes and haloarenes 1)Finkelstein Reaction This reaction used for the preparation of iodoalkenes from. Retrieved January 19, 2026, from [Link]

-

Filo. (2023, November 17). What carboxylic acid can be prepared from p-Bromotoluene: (a) by direct oxidation? (b) by free-radical chlorination followed by the nitrile synthesis? Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-.

-

Patsnap Eureka. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved January 19, 2026, from [Link]

-

Google Patents. (n.d.). (12) United States Patent. Retrieved January 19, 2026, from [Link]

-

National Institutes of Health. (n.d.). 4-bromo-N,N-dimethylbenzamide. PubChem. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.

- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Organic Syntheses. (n.d.). 3. Retrieved January 19, 2026, from [Link]

-

Google Patents. (n.d.). (12) United States Patent. Retrieved January 19, 2026, from [Link]

-

NIST. (n.d.). N-(4-Bromo-phenyl)-2-chloro-benzamide. WebBook. Retrieved January 19, 2026, from [Link]

-

Google Patents. (n.d.). (12) United States Patent. Retrieved January 19, 2026, from [Link]

-

National Institutes of Health. (n.d.). 4-Bromo-2-chlorotoluene. PubChem. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2024, July 30). 20.6: Preparing Carboxylic Acids. Retrieved January 19, 2026, from [Link]

-

Leah4sci. (2019, March 7). Aromatic Side Chain Oxidation to Carboxylic Acid. YouTube. Retrieved January 19, 2026, from [Link]

Sources

- 1. glasp.co [glasp.co]

- 2. Show how you would use appropriate acyl chlorides and amines to s... | Study Prep in Pearson+ [pearson.com]

- 3. Amide Synthesis [fishersci.it]

- 4. reddit.com [reddit.com]

- 5. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 7. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. 4-Bromo-2-chlorotoluene | C7H6BrCl | CID 2735554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. askthenerd.com [askthenerd.com]

- 12. What carboxylic acid can be prepared from p-Bromotoluene: (a) by direct o.. [askfilo.com]

- 13. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]

- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 15. Sandmeyer Reaction [organic-chemistry.org]

- 16. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemistryworkshopjr.weebly.com [chemistryworkshopjr.weebly.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-chloro-N,N-dimethylbenzamide

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. 4-Bromo-2-chloro-N,N-dimethylbenzamide, a substituted aromatic amide, presents a unique substitution pattern that influences its electronic and, consequently, its spectroscopic properties. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of direct experimental data in public repositories, this document leverages a predictive approach grounded in established spectroscopic principles and comparative analysis with structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the spectroscopic signatures of complex organic molecules.

The molecular structure of this compound is presented below. The systematic IUPAC name for this compound is this compound, and its Chemical Abstracts Service (CAS) registry number is 893420-19-4. The molecular formula is C₉H₉BrClNO, corresponding to a molecular weight of 262.53 g/mol .[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field.[2][3][4][5] For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Sample Preparation and Analysis

A standard protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher at room temperature.

-

Data Processing: Process the acquired free induction decay (FID) data, which includes Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts for this compound are summarized in the table below. These predictions are based on the analysis of additive effects of substituents on the benzene ring and comparison with structurally similar compounds. The aromatic protons are expected to exhibit distinct signals due to the electronic effects of the bromo, chloro, and N,N-dimethylcarboxamide groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | Doublet | 1H | Aromatic (H-5) |

| ~ 7.4 - 7.6 | Doublet of doublets | 1H | Aromatic (H-3) |

| ~ 7.2 - 7.4 | Doublet | 1H | Aromatic (H-6) |

| ~ 3.1 | Singlet (broad) | 3H | N-CH₃ |

| ~ 2.9 | Singlet (broad) | 3H | N-CH₃ |

Interpretation of ¹H NMR Spectrum:

-

Aromatic Region (7.2 - 7.8 ppm): The three protons on the aromatic ring are chemically non-equivalent and are expected to appear as distinct signals. The proton at the H-5 position is likely to be the most downfield due to the deshielding effects of the adjacent bromine and the carbonyl group. The H-3 proton will be split by both the H-5 proton (meta coupling) and the H-6 proton (ortho coupling), resulting in a doublet of doublets. The H-6 proton, being ortho to the carbonyl group, will also be deshielded and will appear as a doublet due to coupling with the H-5 proton. Protons directly attached to an aromatic ring typically appear in the 6.5-8.0 ppm range.[6]

-

N-Methyl Protons (~ 2.9 and 3.1 ppm): Due to the restricted rotation around the amide C-N bond, the two N-methyl groups are diastereotopic and are expected to show two separate broad singlets. This phenomenon is a hallmark of N,N-disubstituted amides.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are crucial for confirming the carbon framework of the molecule. The predictions are based on established substituent effects on benzene rings.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | Carbonyl (C=O) |

| ~ 138 | Aromatic (C-1) |

| ~ 132 | Aromatic (C-2) |

| ~ 130 | Aromatic (C-4) |

| ~ 129 | Aromatic (C-5) |

| ~ 128 | Aromatic (C-6) |

| ~ 126 | Aromatic (C-3) |

| ~ 39 | N-CH₃ |

| ~ 35 | N-CH₃ |

Interpretation of ¹³C NMR Spectrum:

-

Carbonyl Carbon (~ 168 ppm): The carbonyl carbon of the amide group is expected to have a chemical shift in the downfield region, which is characteristic of this functional group.

-